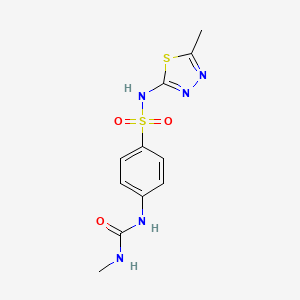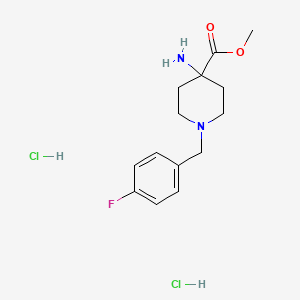
1-Benzyl-2-methylpyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-2-methylpyrazolidine-3,5-dione is an organic compound with the molecular formula C₁₁H₁₂N₂O₂ It is a pyrazolidine derivative, characterized by a benzyl group attached to the nitrogen atom at position 1 and a methyl group at position 2
準備方法
Synthetic Routes and Reaction Conditions
1-Benzyl-2-methylpyrazolidine-3,5-dione can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with methyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolidine ring. The reaction conditions typically include:
Reagents: Benzylamine, methyl acetoacetate, base (e.g., sodium ethoxide)
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Reaction Time: Several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
1-Benzyl-2-methylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidine-3,5-dione derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolidine-3,5-dione derivatives, while substitution reactions can introduce new functional groups at the benzyl or methyl positions.
科学的研究の応用
1-Benzyl-2-methylpyrazolidine-3,5-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
作用機序
The mechanism of action of 1-benzyl-2-methylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Benzyl-2-methylpyrazolidine-3,5-dione: Similar in structure but with different substituents.
1-Benzyl-3-methylpyrazolidine-3,5-dione: Differing in the position of the methyl group.
1-Benzyl-2-ethylpyrazolidine-3,5-dione: Differing in the alkyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyl and methyl groups provides a distinct set of properties that can be leveraged in various applications.
特性
CAS番号 |
98380-76-8 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
1-benzyl-2-methylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C11H12N2O2/c1-12-10(14)7-11(15)13(12)8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChIキー |
SBVUXYAWBHPPQJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC(=O)N1CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13100701.png)

![Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether](/img/structure/B13100713.png)
![4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13100720.png)

![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)






